

Crystal structure of brominated cyclobutane compounds.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-bromocyclobutanecarboxylate
Cat. No.:	B1583443

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of Brominated Cyclobutane Compounds

Abstract

Cyclobutane rings are unique four-membered carbocycles that have garnered significant attention in medicinal chemistry and materials science. Their inherent ring strain and puckered, non-planar conformations offer a three-dimensional structural diversity that is highly sought after in modern drug design. The introduction of bromine atoms onto the cyclobutane scaffold further modulates its physicochemical properties, influencing ring conformation, intermolecular interactions, and ultimately, the solid-state packing arrangement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of brominated cyclobutane compounds. We will delve into the fundamental principles of cyclobutane conformation, the profound impact of bromine substitution, the nature of intermolecular forces that govern crystal packing, and the practical methodologies for structural elucidation.

The Significance of the Brominated Cyclobutane Scaffold

The cyclobutane moiety is a fascinating structural motif. Unlike the flat, highly strained cyclopropane or the flexible, low-strain cyclohexane, cyclobutane exists in a delicate balance of angle and torsional strain.^[1] To alleviate the eclipsing interactions that would exist in a planar

structure, the ring adopts a "puckered" or "folded" conformation.^{[2][3]} This puckering is not static; the ring can invert between equivalent puckered conformations.

The introduction of substituents, particularly large and electronegative atoms like bromine, has a profound effect on this conformational preference. Bromine atoms can occupy either axial or equatorial positions in the puckered ring, influencing not only the molecular shape but also the potential for specific intermolecular interactions.^[4] Understanding these structural nuances is critical in drug development, where cyclobutanes are often used as rigid scaffolds or as bioisosteric replacements for other groups, like tert-butyl groups.^[5] The bromine atom itself can serve as a synthetic handle for further chemical modification or participate in crucial halogen bonding interactions within a crystal lattice, influencing solubility, stability, and crystal morphology.^[6]

Synthesis and Crystallization Strategies

The generation of high-quality single crystals suitable for X-ray diffraction is predicated on the successful synthesis and purification of the target compound. Several synthetic routes provide access to brominated cyclobutanes.

Common Synthetic Approaches:

- [2+2] Photocycloaddition: This is a classic method for forming cyclobutane rings, often involving the light-induced cycloaddition of two alkene units.^[7] Subsequent bromination can then be performed.
- Ring Expansion/Contraction: Ring expansion of cyclopropylcarbinyl precursors or contraction of cyclopentane derivatives can also yield the cyclobutane core.^[8]
- Synthesis from Brominated Precursors: A highly effective strategy involves using brominated starting materials in cycloaddition reactions or other ring-forming methodologies. For instance, the reaction of cyclopropylcarbinol with hydrobromic acid can yield bromocyclobutane.^[9]

Once synthesized and purified, the critical step is crystallization. The goal is to encourage the slow formation of a well-ordered, single crystal.

Key Crystallization Techniques:

- Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed over several days or weeks. This is the most common and often most successful technique.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- Thermal Gradient (Slow Cooling): A saturated solution of the compound at an elevated temperature is cooled slowly, causing the solubility to decrease and crystals to form.

The choice of solvent is paramount and often requires empirical screening. Solvents that offer moderate solubility for the compound are typically the most successful.

Crystallographic Analysis: From Puckering to Packing

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The analysis of a brominated cyclobutane crystal structure involves examining three key aspects: the ring's intrinsic conformation, the influence of the bromine substituent(s), and the network of intermolecular interactions that define the crystal lattice.

The Puckered Conformation of the Cyclobutane Ring

A planar cyclobutane ring would have internal C-C-C bond angles of 90°, a significant deviation from the ideal sp^3 tetrahedral angle of 109.5°, leading to substantial angle strain. To relieve the accompanying torsional strain from eclipsed C-H bonds, the ring puckers.^[1] This conformation is often described as a "butterfly" shape, where one carbon atom is out of the plane of the other three. The degree of this puckering is quantified by the puckering angle (γ), which typically ranges from 158–175°, with a perfectly planar ring having an angle of 180°.^[5] Electron diffraction studies have found the dihedral angle of unsubstituted cyclobutane to be around 20°.^[10]

Influence of Bromine Substitution

The position and orientation of bromine atoms significantly impact the ring's conformation.

- **Steric Effects:** As a bulky substituent, bromine will preferentially occupy an equatorial position to minimize steric clashes (1,3-diaxial interactions) with other substituents.[4]
- **Electronic Effects:** The electronegative bromine atom can influence bond lengths and angles within the ring. The C-Br bond itself is a key parameter, as are the C-C bond lengths, which can be slightly elongated compared to a standard alkane C-C bond due to ring strain.[10][11]

Intermolecular Interactions in the Crystal Lattice

The way individual brominated cyclobutane molecules pack together to form a crystal is dictated by a network of non-covalent interactions. For brominated compounds, halogen bonding is a particularly important and directional interaction.

- **Halogen Bonding (Br···Br):** This is an attractive interaction between an electrophilic region on one bromine atom (the σ -hole) and a nucleophilic region on another.[6] These interactions are highly directional and can play a crucial role in crystal engineering. The strength of this interaction is significant, with C-Br···Br-C contacts having calculated interaction energies of -1.7 to -1.9 kcal/mol.[6]
- **Hydrogen Bonding (C-H···Br):** The bromine atom can also act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms from neighboring molecules.[12]
- **Van der Waals Forces:** These non-specific attractive forces are ubiquitous and contribute to the overall stability of the crystal packing.

The interplay of these forces determines the final crystal symmetry (space group) and density. Analyzing these interactions is crucial for understanding the material's bulk properties.

Interpreting Crystallographic Data: A Quantitative Summary

Data obtained from SC-XRD is deposited in crystallographic databases, most notably the Cambridge Structural Database (CSD), which serves as the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15] Below is a table summarizing

typical geometric parameters observed in brominated cyclobutane structures from the literature.

Compound/Fragment	C-C Bond Lengths (Å)	Puckering Angle (y)	C-Br Bond Length (Å)	Data Source Reference
Generic				
Puckered	~1.55 - 1.57	~158° - 175°	N/A	[5][11]
Cyclobutane				
1-Aryl-1-CF ₃ -3-bromocyclobutane	Not specified	Not specified	~1.95 (Typical)	[5]
Highly Substituted Cyclobutane	1.551 - 1.576	Puckered	N/A	[11]

Note: Specific values vary significantly based on the full substitution pattern of the molecule.

Experimental and Analytical Workflows

Adherence to rigorous, well-documented protocols is the cornerstone of scientific integrity. The following sections provide validated, step-by-step workflows for the synthesis and structural analysis of a model brominated cyclobutane.

Protocol: Synthesis of Bromocyclobutane

This protocol is adapted from established methods for the synthesis of bromocyclobutane from cyclopropylcarbinol.[9]

Step-by-Step Methodology:

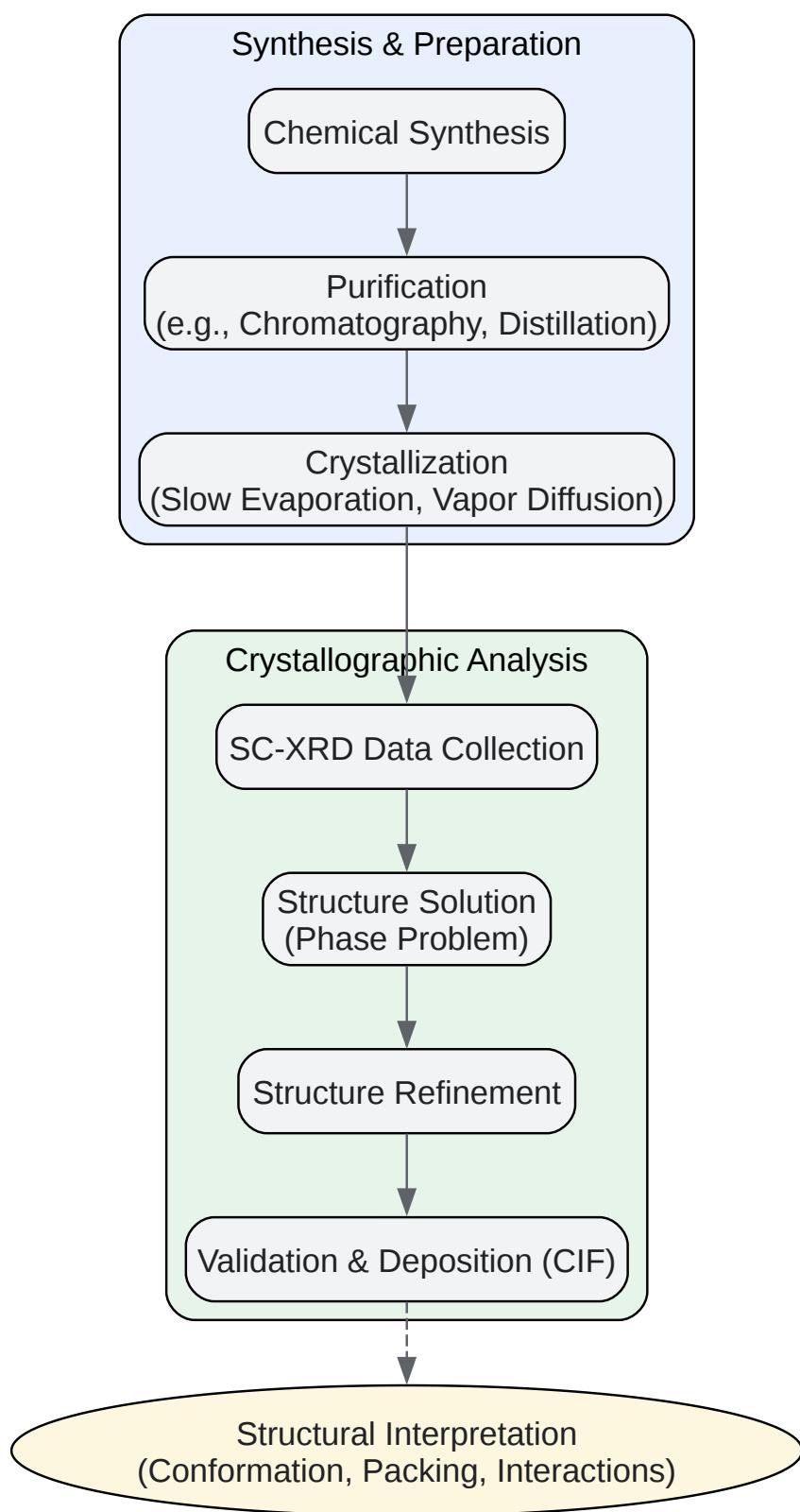
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylcarbinol (1.0 eq) in 48% hydrobromic acid (HBr) (1.5 eq).
- Reaction: Heat the mixture to 40-45 °C and stir vigorously for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography

(GC).

- **Workup:** After cooling to room temperature, transfer the mixture to a separatory funnel. Add an equal volume of cold water and extract the product with diethyl ether (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution, water, and finally, a saturated sodium chloride (brine) solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is then purified by fractional distillation to yield pure bromocyclobutane.^[9] Characterize the final product using NMR spectroscopy.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

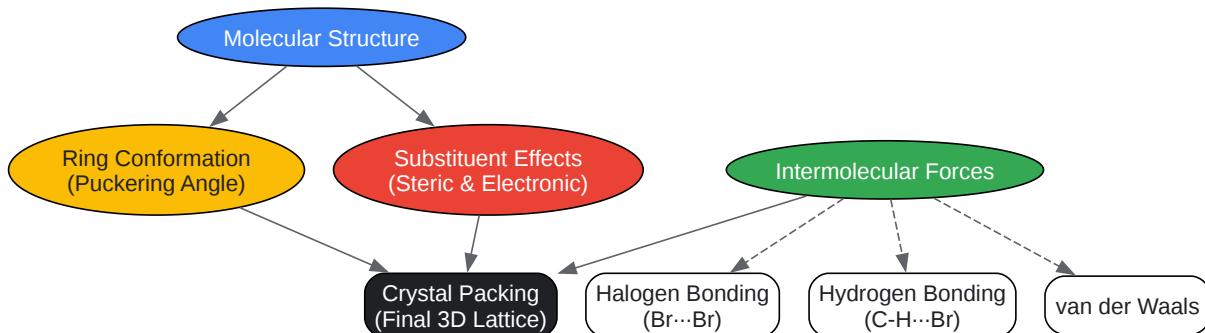
This protocol outlines the standard workflow for determining a crystal structure.


Step-by-Step Methodology:

- **Crystal Selection & Mounting:** Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber.
- **Data Collection:** Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. A full sphere of diffraction data (reflections) is collected by rotating the crystal in the X-ray beam.
- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and generate a file containing the Miller indices (h,k,l) and intensity for each reflection.
- **Structure Solution:** The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

- **Structure Refinement:** The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and thermal parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model.
- **Validation and Deposition:** The final structure is validated using software tools to check for geometric reasonability and potential errors. The data is then prepared in the Crystallographic Information File (CIF) format and deposited in a public database like the CSD.[\[16\]](#)

Visualizations


Diagram 1: General Workflow for Crystal Structure Analysis

[Click to download full resolution via product page](#)

Caption: Workflow from chemical synthesis to final structural interpretation.

Diagram 2: Factors Influencing Crystal Structure

[Click to download full resolution via product page](#)

Caption: Key molecular and energetic factors that determine the final crystal structure.

Conclusion and Future Outlook

The crystal structure of brominated cyclobutane compounds is a result of a complex interplay between the inherent conformational preferences of the four-membered ring and the directing influence of intermolecular forces, particularly halogen bonding. This guide has outlined the key theoretical considerations and practical workflows necessary for researchers to confidently synthesize, crystallize, and analyze these important molecules. As the demand for novel chemical entities with precise three-dimensional architectures continues to grow in pharmacology and materials science, a fundamental understanding of the solid-state behavior of scaffolds like brominated cyclobutanes will remain indispensable. Future work will likely focus on leveraging this structural knowledge for the rational design of co-crystals and polymorphic systems with tailored physical properties.

References

- ResearchGate. (n.d.). X-Ray crystal structure of 1,2-disubstituted cyclobutane cis-7 a. [Image].
- Demchuk, O. P., Bobovskiy, B. V., Vashchenko, B. V., Hryshchuk, O. V., & Skreminskyi, A. (2023). CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl

Group Analogue. National Institutes of Health.

- ResearchGate. (n.d.). X-ray crystal structure of cyclobutane 3 (CCDC 2183363). [Image].
- ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. [Image].
- PASSchem. (n.d.). Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation.
- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- Capdevila-Cortada, M., & Juan, J. (2015). The nature of the C-Br…Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. ResearchGate.
- Davies, H. M. L., & Qin, C. (2019). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. *Nature Communications*, 10(1), 4331.
- Royal Society of Chemistry. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. *Chemical Science*.
- Google Patents. (2008). CN101209953A - Applied synthesis method for bromocyclobutane.
- Evans, P. A., & Inglesby, P. A. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. *PubMed Central*.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
- Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- Automated Topology Builder. (n.d.). Cyclobutane | C4H8 | MD Topology | NMR | X-Ray.
- ResearchGate. (n.d.). Conformational analysis of cycloalkanes.
- MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. ResearchGate.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. *PubMed*.
- National Institutes of Health. (n.d.). Bromocyclobutane. *PubChem*.
- National Institutes of Health. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. *PubMed Central*.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. *Acta Crystallographica Section B: Structural Science*, 58(3), 380-388.
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.

- Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. *Journal of the Chemical Society, Perkin Transactions 2*, 884-890.
- University of Manchester. (2016). CCDC 913284: Experimental Crystal Structure Determination. *Research Explorer*.
- Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. *The Journal of Chemical Physics*, 20(11), 1703-1707.
- LMU. (n.d.). Molecular and Crystal Structures of Some Bromocymantrenes. *Open Access LMU*.
- ResearchGate. (n.d.). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study.
- Sowmya, A., et al. (2023). Exploring the intermolecular interactions in Co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: Experimental and computational methods. *ResearchGate*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation - PASSchem [passchem.pressbooks.tru.ca]
- 5. CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]

- 9. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
- 14. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. iric.imet-db.ru [iric.imet-db.ru]
- To cite this document: BenchChem. [Crystal structure of brominated cyclobutane compounds.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583443#crystal-structure-of-brominated-cyclobutane-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com